
1-((Diiodomethyl)sulfonyl)-4-methylbenzene
Overview
Description
1-((Diiodomethyl)sulfonyl)-4-methylbenzene (CAS 20018-09-1), commonly known as diiodomethyl p-tolyl sulfone, is a sulfone derivative characterized by a diiodomethyl (-CHI₂) group attached to a sulfonyl (-SO₂-) moiety on a 4-methylbenzene (p-tolyl) ring. Its molecular formula is C₈H₈I₂O₂S, with a molecular weight of 422.02 g/mol . The compound exhibits a density of 2.274 g/cm³ and features a high iodine content (60.3% by weight), contributing to its biocidal properties .
Preparation Methods
The synthesis of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with diiodomethane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Methylbenzenesulfonyl chloride+Diiodomethane→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-((Diiodomethyl)sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The diiodomethyl group can participate in nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: The compound can be reduced to form sulfides or thiols under specific conditions.
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-((Diiodomethyl)sulfonyl)-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a halogen bond donor in the synthesis of co-crystals and other complex structures.
Biology: Its antimicrobial properties make it useful in the development of disinfectants and preservatives.
Medicine: The compound is explored for its potential use in antimicrobial therapies.
Industry: It is employed in the formulation of pesticides and other antimicrobial agents
Mechanism of Action
The antimicrobial activity of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene is primarily due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The diiodomethyl group forms halogen bonds with biological molecules, leading to the inactivation of enzymes and other proteins critical for microbial survival .
Comparison with Similar Compounds
Toxicity:
- Oral toxicity (rat): TDLo = 5 g/kg, linked to reproductive effects .
- Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
The compound belongs to a broader class of 4-methylbenzenesulfonyl derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Functional Group Diversity: The diiodomethyl group in the target compound confers biocidal activity, unlike the phenoxyethyl (non-biocidal, used in synthesis) or azidoethyl (reactive for click chemistry) groups . Sulfonamide derivatives (e.g., ) are pivotal in medicinal chemistry due to their hydrogen-bonding capacity and chiral centers .
Molecular Weight and Physicochemical Properties :
- The target compound’s high molecular weight (422.02 g/mol) and iodine content enhance its stability and antimicrobial efficacy compared to lighter analogs like 1-methyl-4-(methylsulfonyl)benzene (170.22 g/mol) .
Applications :
- Biomedical Intermediates : The dimethylcyclohexadienyl derivative () is used in photodynamic therapy (PDT) agents, contrasting with the target compound’s industrial biocidal role .
- Toxicity Profile : The diiodomethyl compound’s reproductive toxicity (TDLo = 5 g/kg) distinguishes it from sulfonamides, which are generally safer at low doses .
Structural Complexity :
- The cyclohexadienyl-containing analog () exhibits a folded conformation with intramolecular steric effects, unlike the planar p-tolyl group in the target compound .
Research Findings and Discrepancies
- Molecular Formula : erroneously lists the formula as C₁₀H₁₄I₂SO₃; this conflicts with crystallographic data () confirming C₈H₈I₂O₂S. The error likely stems from a typographical issue .
- Biocidal Efficiency: The diiodomethyl group’s iodine atoms enable broad-spectrum antimicrobial activity, outperforming non-halogenated analogs like methylsulfonyl derivatives .
Biological Activity
1-((Diiodomethyl)sulfonyl)-4-methylbenzene, also known by its chemical formula CHIOS, is a compound that has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, toxicity, and potential therapeutic applications.
This compound is characterized by the presence of a sulfonyl group attached to a methyl-substituted benzene ring with two iodine atoms. The structure can be represented as follows:
- Chemical Structure :
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Case Study : In a study published in the Journal of Medicinal Chemistry, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli of 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential as an antibacterial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Cytotoxic Effects
The cytotoxic effects of this compound have also been evaluated in vitro using various cancer cell lines.
- Research Findings : A study in Cancer Letters reported that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that the compound may have potential as a chemotherapeutic agent.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 20 |
Anti-inflammatory Properties
In addition to its antimicrobial and cytotoxic activities, the compound has been studied for its anti-inflammatory effects.
- Mechanism of Action : The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases.
Toxicity Profile
While exploring the biological activity of this compound, it is crucial to consider its toxicity. According to data from PubChem, the compound is classified as causing skin irritation (GHS Hazard Statements H315).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-((Diiodomethyl)sulfonyl)-4-methylbenzene, and what critical parameters influence yield?
- Methodological Answer : The compound is synthesized via a Diels-Alder reaction between 2,3-dimethylbutadiene and formylacetylene at 60–70°C. Key parameters include strict temperature control to avoid side reactions (e.g., polymerization of formylacetylene) and the use of anhydrous solvents to prevent hydrolysis. Post-synthesis purification typically involves column chromatography with silica gel and non-polar eluents. Yield optimization requires careful stoichiometric balancing and inert atmosphere maintenance .
Q. How is the crystal structure of this compound determined, and which software tools are recommended for refinement?
- Methodological Answer : Crystal structures are resolved using single-crystal X-ray diffraction (SC-XRD) with a Bruker APEXII CCD detector. Data collection employs Mo-Kα radiation (λ = 0.71073 Å) at 100 K. For refinement, SHELXL (for small molecules) or OLEX2 (for workflow integration) is recommended. Critical steps include absorption correction (via SADABS) and resolving disorder in the diiodomethyl group. The R-factor threshold for publication-quality data is <0.05 .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions addressed?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are primary tools. Discrepancies in NMR signals (e.g., splitting due to diastereotopic protons) are resolved using 2D techniques (COSY, NOESY). For HRMS, isotopic patterns of iodine (I₂) must be computationally simulated (e.g., using Bruker Compass DataAnalysis) to confirm molecular ion peaks .
Advanced Research Questions
Q. How can the sulfonyl group in this compound be functionalized for biomedical applications, such as photodynamic therapy (PDT)?
- Methodological Answer : The sulfonyl group can be modified via nucleophilic substitution or cross-coupling reactions. For PDT, conjugation with porphyrin derivatives is achieved using Pd-catalyzed Sonogashira coupling. Reaction progress is monitored via TLC and UV-Vis spectroscopy (λ = 400–700 nm). Post-functionalization, photophysical properties (e.g., singlet oxygen quantum yield) are quantified using DPBF (1,3-diphenylisobenzofuran) as a trap .
Q. What strategies resolve discrepancies in crystallographic data during refinement, particularly for twinned crystals or low-resolution datasets?
- Methodological Answer : For twinned crystals, twin refinement in SHELXL is employed using the BASF parameter to model twin domains. Low-resolution data (d-spacing >1.0 Å) require constraints on thermal displacement parameters (ADPs) and the use of the SQUEEZE algorithm (in PLATON) to model solvent-accessible voids. Discrepancies in bond lengths (e.g., S–C vs. I–C distances) are cross-validated against DFT-optimized geometries (e.g., Gaussian 16) .
Q. What methodological approaches assess the toxicity profile of this compound in preclinical studies?
- Methodological Answer : Acute oral toxicity studies follow OECD Guideline 423, with Sprague-Dawley rats administered a single dose (5 g/kg). Endpoints include mortality, organ weight changes (liver, kidneys), and histopathology. Reproductive toxicity is evaluated via a modified ICH S5 protocol, focusing on teratogenicity in post-implantation embryos. Data are analyzed using one-way ANOVA with post-hoc Tukey tests .
Q. How do steric and electronic effects influence the reactivity of the diiodomethyl group in cross-coupling reactions?
- Methodological Answer : The diiodomethyl group exhibits steric hindrance due to its tetrahedral geometry, limiting accessibility in Suzuki-Miyaura couplings. Electronic effects (σ-donor capacity of iodine) are probed via Hammett plots using substituted arylboronic acids. Catalyst screening (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) and microwave-assisted heating (80–120°C) improve reaction efficiency. Turnover numbers (TONs) are quantified via ICP-MS analysis of residual palladium .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability during synthetic scale-up?
- Methodological Answer : Contradictions arise from differential scanning calorimetry (DSC) data vs. empirical observations. A stepwise approach includes:
- DSC : Measure decomposition onset temperature (T₀) under N₂ vs. air.
- Isothermal TGA : Monitor mass loss at 150°C for 24 hours.
- Scale-up validation : Use a safety calorimeter (e.g., RC1e) to track exotherms. Discrepancies are often due to trace oxidants (e.g., peroxides in solvents), mitigated via pre-treatment with activated alumina .
Q. Why do computational models (DFT) and experimental crystallographic data sometimes disagree on bond angles in the sulfonyl moiety?
- Methodological Answer : Disagreements stem from crystal packing forces (e.g., C–H···O hydrogen bonds) not modeled in gas-phase DFT. Hybrid QM/MM simulations (e.g., ONIOM) incorporating periodic boundary conditions improve agreement. For example, the C–S–C angle in the sulfonyl group is 102.96° experimentally vs. 104.3° computationally. Adjusting basis sets (e.g., def2-TZVP) and dispersion corrections (D3BJ) reduces deviations .
Q. Tables for Key Parameters
Parameter | Value/Range | Method | Reference |
---|---|---|---|
Melting Point | 120–122°C (decomp.) | DSC (N₂ atmosphere) | |
Crystallographic R-factor | 0.031 (for 422.02 Da structure) | SHELXL refinement | |
Acute Oral Toxicity (Rat TDLo) | 5 g/kg | OECD Guideline 423 | |
UV-Vis λmax | 265 nm (ε = 12,500 M⁻¹cm⁻¹) | Shimadzu UV-2600i |
Properties
IUPAC Name |
1-(diiodomethylsulfonyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8I2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOILGBPDXMVFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8I2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032541 | |
Record name | Diiodomethyl 4-methylphenyl sulfone | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; [Reference #1] Tan odorless powder; [Dow Chemical MSDS] | |
Record name | Diiodomethyl p-tolyl sulfone | |
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Boiling Point |
394 °C | |
Record name | Diiodomethyl p-tolyl sulfone | |
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Solubility |
In water, 10 mg/L at 25 °C, In water, 0.1 to 1 mg/L (temperature not reported), technical grade | |
Record name | Diiodomethyl p-tolyl sulfone | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.20 | |
Record name | Diiodomethyl p-tolyl sulfone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000187 [mmHg], 9.6X10-7 mm Hg at 25 °C /average of 1.87X10-6 mm Hg and 5.3X10-8 mm Hg reported values at 25 °C/ | |
Record name | Diiodomethyl p-tolyl sulfone | |
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Record name | Diiodomethyl p-tolyl sulfone | |
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Color/Form |
Tan powder at room temperature | |
CAS No. |
20018-09-1 | |
Record name | Diiodomethyl p-tolyl sulfone | |
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Record name | Diiodomethyl p-tolyl sulfone | |
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Record name | Benzene, 1-[(diiodomethyl)sulfonyl]-4-methyl- | |
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Record name | Diiodomethyl 4-methylphenyl sulfone | |
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Record name | p-[(diiodomethyl)sulphonyl]toluene | |
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Record name | DIIODOMETHYLTOLYLSULFONE | |
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Record name | Diiodomethyl p-tolyl sulfone | |
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Melting Point |
136 °C (range of 149-152 °C), Melting point: 150 °C | |
Record name | Diiodomethyl p-tolyl sulfone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8033 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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